molecular formula C15H20O4 B1326107 Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate CAS No. 82054-02-2

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Cat. No.: B1326107
CAS No.: 82054-02-2
M. Wt: 264.32 g/mol
InChI Key: CCYWIWCNSZXHAC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-methoxy-5-methylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(2-methoxy-5-methylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-methoxyphenyl)-5-oxovalerate
  • Ethyl 5-(2-methylphenyl)-5-oxovalerate
  • Ethyl 5-(2-methoxy-4-methylphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWIWCNSZXHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645857
Record name Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82054-02-2
Record name Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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